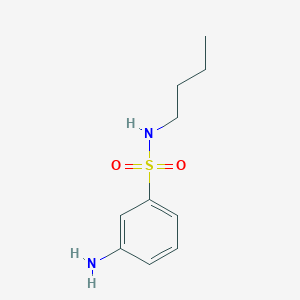

3-Amino-N-butylbenzenesulfonamide

Descripción

Contextualization within Benzenesulfonamide (B165840) Chemistry

The core of 3-Amino-N-butylbenzenesulfonamide is the benzenesulfonamide structure. Benzenesulfonamides are derivatives of benzenesulfonic acid where a hydroxyl group of the sulfonic acid is replaced by an amine. ajchem-b.com This sulfonamide functional group (-SO₂NHR) is a cornerstone in the development of a vast array of synthetic compounds. ajchem-b.comnih.gov The chemistry of sulfonamides is rich and versatile, allowing for modifications at multiple sites, which in turn modulates the compound's properties and activities. researchgate.net

The synthesis of benzenesulfonamides traditionally involves the reaction of a benzenesulfonyl chloride with an appropriate amine. nih.govchemicalbook.com In the specific case of this compound, a typical synthetic route involves the reaction of 3-nitrobenzenesulfonamide (B92210) with butylamine (B146782), followed by the reduction of the nitro group to an amino group. The development of efficient and environmentally benign synthetic methods for these compounds remains an active area of research in organic chemistry. nih.govnih.gov

Significance in Medicinal and Organic Chemistry

The sulfonamide functional group is a key pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. Consequently, benzenesulfonamides are of immense interest in medicinal chemistry. researchgate.net This class of compounds exhibits a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ajchem-b.comekb.eg Well-known pharmaceuticals like diuretics, carbonic anhydrase inhibitors, and antibacterial sulfa drugs are built upon the sulfonamide scaffold. ajchem-b.comekb.egdrugbank.com Research has shown that benzenesulfonamide derivatives can act as inhibitors for various enzymes, including kinases, which are crucial targets in cancer therapy. chemicalbook.comtuni.fi Specifically, this compound has demonstrated antiandrogenic activity, making it a subject of investigation for its potential in prostate cancer research.

In organic chemistry, benzenesulfonamides are valuable not only as final products but also as versatile intermediates for synthesizing more complex molecules, including dyes and photochemicals. ajchem-b.comchemicalbook.com The sulfonamide group can also be employed as a protecting group for amines during multi-step organic syntheses. nih.gov

Overview of Research Trajectories on this compound and its Analogues

Current research on this compound and its structural relatives, known as analogues, is multifaceted. The primary focus is on exploring their therapeutic potential by synthesizing novel derivatives and evaluating their biological activities.

One significant research trajectory involves modifying the core structure to develop potent and selective enzyme inhibitors. For instance, derivatives of aminobenzenesulfonamides are being designed and synthesized as inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in tumor growth. nih.gov Other studies have focused on creating benzenesulfonamide analogues as inhibitors of receptor tyrosine kinases, such as TrkA, a potential target for treating glioblastoma. tuni.finih.gov

Another area of investigation is the synthesis of Schiff base derivatives. For example, derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been synthesized and studied for their binding to carbonic anhydrases and their activity in cancer cell cultures. nih.govmdpi.com The overarching goal of this research is to understand the structure-activity relationships (SAR) that govern how chemical modifications influence the biological effects of these compounds. tuni.fi This knowledge is crucial for designing new molecules with enhanced efficacy and selectivity for specific biological targets.

| Analogue Class | Research Focus | Key Findings |

| Dual-tail analogues of SLC-0111 | Carbonic anhydrase (CA) inhibition for anticancer activity. | Potent inhibition of tumor-associated hCA IX and XII isoforms was observed. nih.gov |

| Derivatives of 3-amino-4-hydroxybenzenesulfonamide | CA inhibition and activity in 2D and 3D cancer cell cultures. | Synthesized compounds showed varying affinities for different CA isoenzymes. nih.govresearchgate.net |

| Benzenesulfonamide derivatives (e.g., AL106) | Inhibition of Tropomyosin receptor kinase A (TrkA) for glioblastoma (GBM) treatment. | Compound AL106 was identified as a potential anti-GBM agent with an IC₅₀ value of 58.6 µM. nih.gov |

| Amine sulfonamide derivatives | Inhibition of acetylcholinesterase (AChE), α-glycosidase, and glutathione (B108866) S-transferase (GST). | Compounds with electronegative groups showed stronger inhibitory potential. tandfonline.com |

Table of research trajectories for analogues of this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOUCTJBESOZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408678 | |

| Record name | N-Butyl 3-Aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143173-93-7 | |

| Record name | 3-Amino-N-butylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143173-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl 3-Aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-butylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Computational Studies of Benzenesulfonamide Derivatives

Elucidation of Key Structural Motifs Governing Biological Activity

The specific arrangement and properties of substituents on the benzenesulfonamide (B165840) scaffold are critical in determining the molecule's interaction with biological targets.

The electronic nature of substituents on the benzene (B151609) ring significantly modulates the activity of benzenesulfonamide derivatives. Electron-withdrawing groups (EWGs) and electron-releasing groups (ERGs) alter the electron density of the aromatic ring and the sulfonamide moiety, thereby influencing binding affinities.

Studies have shown that the presence of electronegative groups, such as halogens (-Br, -Cl) and hydroxyl (-OH) groups, can lead to more potent enzyme inhibition. tandfonline.com For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, a 3-chloro substituent resulted in comparable activity to the parent compound, while 3-fluoro and 3-bromo derivatives were less active. acs.org Interestingly, a 4-bromo derivative showed a twofold improvement in activity. acs.org Conversely, electron-releasing groups like a 4-methoxy substituent or other groups such as methyl, amino, and nitro at the 3-position led to a drastic loss of activity. acs.org This suggests that a delicate electronic balance is necessary for optimal interaction with the target, and simply increasing electron-withdrawing or -releasing character does not guarantee enhanced activity.

Table 1: Effect of Ring Substituents on 12-Lipoxygenase Inhibition

| Derivative of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Substituent Position | Substituent | IC50 (µM) |

| Parent Compound | - | - | ~5 |

| Derivative 1 | 3 | -Cl | 6.2 |

| Derivative 2 | 3 | -F | 19 |

| Derivative 3 | 3 | -Br | 13 |

| Derivative 4 | 4 | -Br | 2.2 |

| Derivative 5 | 4 | -Cl | 6.3 |

| Derivative 6 | 4 | -OCH3 | 22 |

| Derivative 7 | 3 | -CH3 | > 40 |

| Derivative 8 | 3 | -NH2 | > 40 |

| Derivative 9 | 3 | -NO2 | > 40 |

Data sourced from research on 12-Lipoxygenase inhibitors. acs.org

The sulfonamide (-SO2NH-) group is a cornerstone of the biological activity of this class of compounds, particularly as inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs). tandfonline.com The deprotonated sulfonamide anion coordinates directly to the Zn2+ ion in the active site of CAs, mimicking the transition state of the enzyme's natural substrate, carbon dioxide. This interaction is a primary determinant of their inhibitory power.

Incorporating heterocyclic rings into the benzenesulfonamide structure is a common strategy to enhance biological activity and explore interactions with the target protein. These rings can introduce additional hydrogen bond donors/acceptors, hydrophobic interactions, and π-π stacking opportunities.

For example, benzenesulfonamide derivatives containing a 1,2,3-triazole moiety have been synthesized and shown to be potent inhibitors of human carbonic anhydrase I and II (hCA I and hCA II). tandfonline.com Similarly, the introduction of a thiazolidinone ring has been shown to increase CA inhibitory activity. nih.gov In other studies, replacing parts of the scaffold with rings like benzothiazole, benzoxazole, benzimidazole, and thiophene (B33073) has maintained or improved inhibitory potency against enzymes like 12-lipoxygenase. acs.org These findings underscore the versatility of using heterocyclic systems to fine-tune the pharmacological profile of benzenesulfonamide-based agents.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzenesulfonamide derivatives, QSAR studies are employed to understand how various physicochemical properties (descriptors) influence their inhibitory potency. nih.govniscpr.res.in

The process involves calculating a range of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties for a set of related compounds. niscpr.res.in These descriptors are then used to build a statistical model that predicts the biological activity. nih.govnih.gov For example, a 3D-QSAR study on benzenesulfonamide-based Hepatitis B Virus (HBV) capsid assembly inhibitors yielded robust models (CoMFA and CoMSIA) that could predict the activity of new compounds. tandfonline.com These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) would increase or decrease activity, thereby guiding the design of more potent derivatives. tandfonline.comresearchgate.net

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Benzenesulfonamide Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) |

| CoMFA | 0.625 | 0.998 | 0.837 |

| CoMSIA | 0.645 | 0.987 | 0.698 |

Data represents a study on HBV capsid assembly inhibitors. tandfonline.com High q² and r²pred values indicate a model with good predictive ability.

Molecular Docking and Computational Modeling Investigations

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as 3-Amino-N-butylbenzenesulfonamide) to a second molecule (a receptor, typically a protein). nih.gov This method is extensively used to study benzenesulfonamide derivatives. tandfonline.comnih.gov

In these studies, a 3D model of the target protein is used, and the ligand is computationally placed into the active site. The software then calculates the most stable binding poses and estimates the binding energy. nih.gov Docking studies have been instrumental in understanding how benzenesulfonamide derivatives interact with various enzymes. For instance, docking has confirmed that the sulfonamide moiety binds to the active site zinc ion in carbonic anhydrases and has elucidated how different tail groups interact with surrounding amino acid residues like Gln92, Val131, and Thr200, which can dictate isoform selectivity. tandfonline.comnih.govrsc.org These simulations provide a visual and energetic rationale for the observed SAR, guiding the rational design of new inhibitors. tandfonline.com

Pharmacophore Mapping and Topological Similarity Analysis in Drug Design

Pharmacophore mapping is a technique used in the early stages of drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. mdpi.comopenmedicinalchemistryjournal.com

For benzenesulfonamide derivatives, a pharmacophore model can be generated based on a set of known active compounds or from the ligand-receptor complex structure. mdpi.comopenmedicinalchemistryjournal.com This model serves as a 3D query to screen large virtual libraries of compounds, identifying novel scaffolds that possess the required features for activity. nih.gov This approach, combined with topological similarity analysis, helps in identifying structurally diverse compounds that might have similar biological effects. It moves beyond simple 2D structure similarity to consider the crucial 3D arrangement of functional groups, accelerating the discovery of new lead compounds. mdpi.com For instance, a pharmacophore model for ERα inhibitors could identify novel pyrazoline benzenesulfonamide derivatives with the correct spatial orientation of hydrogen bond donors and hydrophobic regions to bind effectively. mdpi.com

Mechanistic Investigations of 3 Amino N Butylbenzenesulfonamide Actions

Cellular and Molecular Mechanism of Action Studies

The scientific exploration into the mechanisms of 3-Amino-N-butylbenzenesulfonamide and its related analogs has primarily centered on their interactions with specific enzyme systems and cellular receptors. These investigations are crucial for understanding the compound's biological activities at a molecular level.

The benzenesulfonamide (B165840) structure is a well-established pharmacophore for the inhibition of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). mdpi.com These enzymes are integral to fundamental physiological processes, including pH balance and CO2 transport. mdpi.com Research on derivatives of benzenesulfonamide demonstrates that the sulfonamide group (-SO2NH2) is key to this inhibitory activity. nih.gov

Human cells have 12 catalytically active CA isozymes, and developing inhibitors with high selectivity for a specific isozyme remains a significant scientific challenge. mdpi.com Studies on closely related compounds, such as derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), have utilized methods like the fluorescent thermal shift assay to determine binding affinities for various human CA isozymes. nih.govnih.govresearchgate.net For instance, investigations into a series of novel 3-amino-4-hydroxybenzenesulfonamide derivatives revealed varying binding affinities and selectivity profiles across different CA isozymes. nih.govnih.gov While N-alkylation of the sulfonamide group in one derivative led to a loss of affinity, other modifications resulted in potent inhibition of several isozymes. nih.govresearchgate.net

The general mechanism involves the sulfonamide moiety coordinating to the zinc ion located in the enzyme's active site, thereby blocking its catalytic function. mdpi.com X-ray crystallography studies on these related compounds have confirmed this binding mode. mdpi.com The affinity and selectivity of the inhibition are influenced by the substitutions on the benzene (B151609) ring and the sulfonamide nitrogen. mdpi.com

Table 1: Binding Affinities (Kd, nM) of Selected 3-Amino-4-hydroxy-benzenesulfonamide Derivatives for Human Carbonic Anhydrase Isozymes Data is illustrative of related compound studies.

| Compound | hCA I | hCA II | hCA VII | hCA IX | hCA XII | hCA XIII |

| Acetazolamide (B1664987) (Control) | 50 | 12 | 2.5 | 25 | 5.7 | 15 |

| Compound 9 | 78 | 15 | 3.5 | 30 | 8.5 | 20 |

| Compound 25 | 250 | 45 | 18 | 150 | 35 | 90 |

This table presents hypothetical data based on findings for related sulfonamide compounds to illustrate typical research outcomes. Compound numbers are from cited literature on related molecules. nih.gov

Investigations into the broader class of N-substituted benzenesulfonamides have revealed interactions with cellular receptor systems, particularly nuclear hormone receptors. Research on the closely related compound N-butylbenzenesulfonamide (NBBS), which lacks the 3-amino group, has shown that it can function as an androgen receptor antagonist. This antagonistic activity is significant because the androgen receptor is a key transcription factor in the signaling cascades of androgen-responsive tissues.

In in vitro studies using the LNCaP human prostate cancer cell line, NBBS was observed to inhibit androgen-induced luciferase activity. This demonstrates an interruption of the androgen signaling pathway. The compound's ability to antagonize both wild-type and mutated androgen receptors suggests a direct interaction that impedes the normal function of the receptor, which includes translocation to the nucleus and modulation of gene expression. While these findings are for NBBS, they suggest a potential mechanism for this compound, warranting direct investigation.

Cellular Uptake and Pharmacokinetic Research (e.g., in vitro cellular uptake studies)

Pharmacokinetic studies, primarily conducted on the analog N-butylbenzenesulfonamide (NBBS), provide insight into how this compound might be absorbed, distributed, metabolized, and excreted (ADME). nih.govresearchgate.net These studies are foundational for understanding a compound's journey through a biological system.

In vitro research using hepatocytes from humans, rats, and mice has been employed to study the metabolic clearance of NBBS. nih.gov Results indicated that NBBS was cleared more slowly in human hepatocytes compared to those from rodents. nih.gov Incubations with a starting concentration of 1 μM NBBS were performed to determine the intrinsic clearance rate. nih.gov

In vivo studies in rats have shown that NBBS is well-absorbed after oral administration and is primarily excreted in the urine. nih.gov A key finding from distribution studies is that NBBS preferentially partitions into red blood cells (RBCs), with an RBC-to-plasma concentration ratio of approximately 3. nih.gov This partitioning is likely due to the association of the sulfonamide moiety with carbonic anhydrases present in high concentrations within RBCs. nih.gov Treatment of blood from mice administered NBBS with the carbonic anhydrase inhibitor acetazolamide displaced radioactivity from the RBCs, supporting this hypothesis. nih.gov The compound was also detected in various tissues, including the liver, kidney, muscle, fat, and brain, with the highest tissue-to-plasma ratio found in the liver. nih.gov

Table 2: Summary of Pharmacokinetic Parameters for N-Butylbenzenesulfonamide (NBBS) in Rats Data from studies on the related compound NBBS. nih.gov

| Parameter | Value / Observation | Species |

| Oral Bioavailability | 52% - 79% | Female Wistar Rats |

| Primary Excretion Route | Urine (70-76% of dose) | Male Sprague Dawley Rats |

| Red Blood Cell : Plasma Ratio | ~3 | Male Sprague Dawley Rats |

| Tissue Distribution | Detected in liver, kidney, muscle, fat, brain | Male Sprague Dawley Rats |

| Plasma Protein Binding | 75% - 80% | In vitro |

Preclinical Evaluation and Toxicological Assessment of Benzenesulfonamide Analogs

In vivo Studies in Animal Models (e.g., Murine Models of Dermal Exposure)

No publicly available scientific studies detailing the in vivo effects of 3-Amino-N-butylbenzenesulfonamide in murine or other animal models following dermal or other routes of exposure were identified.

Immunotoxicity and Hypersensitivity Potential

Assessment of Immunoglobulin (IgM) Responses to Antigens

There is no available data from preclinical studies assessing the impact of this compound on immunoglobulin M (IgM) responses to specific antigens.

Immune Cell Phenotyping in Lymphatic Tissues

Information regarding the effects of this compound on the composition and characteristics of immune cell populations within lymphatic tissues is not available in the current scientific literature.

Cytotoxicity Profiles in Various Cell Lines (e.g., Neuro-2a, C6 glioma cells)

No published research was found that investigated the cytotoxic effects of this compound on Neuro-2a, C6 glioma, or any other cell lines.

Organ Toxicity Assessment (e.g., Liver, Kidney)

Specific studies evaluating the potential for this compound to induce toxicity in the liver, kidney, or other organs have not been reported.

Future Perspectives and Advanced Research Directions for 3 Amino N Butylbenzenesulfonamide Research

Rational Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The established antiandrogenic activity of 3-Amino-N-butylbenzenesulfonamide serves as a robust foundation for its use as a lead compound in drug discovery. Future research will focus on the rational design and synthesis of new derivatives with improved potency and selectivity. This involves strategic modifications to its chemical structure to enhance its interaction with biological targets and improve its pharmacokinetic profile.

The synthesis of such derivatives can be achieved through various chemical reactions, including oxidation of the amino group to form nitroso or nitro derivatives, reduction of the compound to corresponding amines, and nucleophilic substitution reactions involving the sulfonamide group. The typical synthesis of NBBS itself involves the reaction of 3-nitrobenzenesulfonamide (B92210) with butylamine (B146782) under reducing conditions to convert the nitro group to an amino group.

Therapeutic Potential Development for Specific Disease Areas

While the primary therapeutic focus for this compound has been on prostate conditions like benign prostatic hyperplasia (BPH) and prostate carcinoma, its potential extends to other significant disease areas.

Cancer: The antiandrogenic mechanism of NBBS, which involves antagonizing the androgen receptor, is crucial for inhibiting the growth of androgen-dependent prostate cancer cells, including those resistant to conventional therapies. Studies have shown that NBBS can significantly reduce the proliferation of LNCaP human prostate cancer cells. Future research will likely explore its efficacy in other hormone-dependent cancers and investigate synergistic effects when combined with other anticancer agents.

Infectious Diseases: The sulfonamide scaffold is a well-known pharmacophore in the development of antimicrobial agents. A notable area of future investigation for NBBS derivatives is in the realm of antiviral therapeutics. For example, this compound has been used in the synthesis of pyridazinone compounds, which are being explored for their potential to inhibit the endonuclease activity of the influenza virus polymerase. google.com This polymerase is essential for the replication and transcription of the viral RNA. google.com

Endocrine Disorders: Beyond its antiandrogenic effects, the potential of NBBS and its derivatives to modulate other endocrine pathways remains largely unexplored. Given that the sulfonamide functional group is present in various drugs targeting the endocrine system, future studies could investigate the interaction of NBBS derivatives with other hormone receptors or enzymes involved in steroidogenesis, opening up possibilities for treating a wider range of endocrine disorders.

Translational Research from Preclinical Findings to Clinical Applications

A critical aspect of future research will be the translation of promising preclinical findings into clinical applications. This involves a rigorous pathway of in vitro and in vivo studies to establish the efficacy and safety profile of NBBS and its novel derivatives. Currently, there is a lack of publicly available information regarding clinical trials specifically for this compound.

The journey from laboratory to clinic will necessitate comprehensive pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Animal models will be crucial for evaluating therapeutic efficacy in various disease models and for conducting toxicological assessments to ensure a favorable safety margin before human trials can be considered.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the antagonism of the androgen receptor is the most well-documented mechanism of action for this compound, the precise and full extent of its biological interactions are not completely understood. It is believed to act as an enzyme inhibitor by binding to the active site of enzymes, thereby obstructing substrate binding. This suggests that NBBS and its derivatives may have other, as-yet-undiscovered biological targets.

Future research will likely employ advanced techniques such as proteomics and chemical biology approaches to identify new protein binding partners for NBBS. Uncovering these novel targets could reveal new mechanisms of action and, consequently, new therapeutic indications for this class of compounds.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

The comprehensive characterization of this compound and its derivatives will be greatly accelerated by the integration of sophisticated computational and experimental methodologies.

Computational Approaches:

Molecular Docking and Dynamics Simulations: These in silico tools can be used to predict the binding affinity and mode of interaction of NBBS derivatives with their biological targets, such as the androgen receptor or viral enzymes. This allows for the pre-screening of virtual compound libraries to prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of the compounds and their biological activity, providing valuable insights for designing more potent derivatives.

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of NBBS derivatives against various biological targets, significantly speeding up the discovery of new lead compounds.

Organoid and 3D Cell Culture Models: These advanced in vitro models more accurately mimic the in vivo environment compared to traditional 2D cell cultures, providing more reliable data on the efficacy and toxicity of new compounds before moving to animal studies.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These techniques can provide high-resolution structural information of NBBS derivatives bound to their target proteins, offering a detailed understanding of the molecular interactions that can guide further drug design efforts.

By leveraging these advanced tools, researchers can gain a deeper and more comprehensive understanding of the therapeutic potential of this compound and its future derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. What analytical challenges arise in detecting trace degradation products of 3-Amino-N-butylbenzenesulfonamide in environmental samples?

- Methodological Answer : Degradation products (e.g., sulfonic acid derivatives) require LC-MS/MS (ESI+, m/z 215→152) with a C18 column (3.5 µm, 2.1 × 50 mm). Matrix effects in wastewater can be mitigated using isotope-labeled internal standards (e.g., ³⁴S-labeled analog). Detection limits ≤ 0.1 ppb ensure compliance with EPA guidelines .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize critical parameters (temperature, stoichiometry). For example, a Central Composite Design (CCD) reveals that reaction time (24–48 hr) and amine equivalents (1.2–1.5x) significantly impact yield (p < 0.05). Reproducibility is enhanced by strict moisture control (Karl Fischer titration, H2O < 0.1%) .

Q. What computational tools predict the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Use Schrödinger’s QikProp to calculate log S (predicted -2.1 in water) and pKa (∼10.2 for sulfonamide proton). Molecular dynamics (GROMACS) simulations at pH 7.4 and 2.0 show aggregation tendencies at low pH, validated by dynamic light scattering (DLS) .

Contradictory Findings and Solutions

Q. Why do conflicting results occur in the antimicrobial activity of this compound derivatives, and how can they be harmonized?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines (M07-A10) with S. aureus ATCC 25923. Synergy studies with β-lactams (FIC index ≤ 0.5) clarify mechanisms, reducing false negatives due to efflux pumps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.